N-phenethyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide is a chemical compound that belongs to the class of cyclopropanecarboxamides. This compound has garnered attention due to its potential pharmacological applications, particularly in the context of neurological disorders. The structure includes a cyclopropane moiety, which is known for its unique properties in medicinal chemistry, combined with a phenethyl and pyridine substituent that may enhance its biological activity.
Research on similar compounds has been documented in various scientific articles and patents, indicating the significance of cyclopropanecarboxamides in drug development. Notably, studies have focused on their synthesis and pharmacological properties, particularly regarding their interaction with ion channels and receptors in the nervous system .
This compound can be classified as follows:
The synthesis of N-phenethyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide typically involves several key steps:
Technical details regarding specific reagents and conditions can be found in literature focusing on similar compounds .
The molecular structure of N-phenethyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide can be described as follows:
The three-dimensional conformation of the molecule influences its biological activity and interaction with target sites in the body.
N-phenethyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
These reactions are crucial for modifying the compound to enhance its biological activity or reduce toxicity .
The mechanism of action of N-phenethyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide is likely related to its interaction with specific receptors or ion channels in the nervous system. Preliminary studies suggest that compounds with similar structures may modulate potassium channels (Kv7), which are important in regulating neuronal excitability.
Research indicates that modulation of Kv7 channels can lead to therapeutic effects in conditions like epilepsy and pain management. The precise binding affinities and kinetic parameters would require further investigation through pharmacological assays .
Relevant data on these properties can be found in chemical databases and literature focusing on cyclopropanecarboxamides .
N-phenethyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide has potential applications in various scientific fields:
The ongoing research into this compound highlights its significance in developing new therapeutic agents targeting hyperexcitability disorders .
The strategic incorporation of N-phenethyl and N-pyridinylmethyl groups positions N-Phenethyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide within a broader class of synthetic molecules investigated for their potential interactions with opioid receptors (μ, δ, κ). This design principle is evident in numerous fentanyl analogs and related synthetic opioids, where modifications to the amide region and pendant aromatic groups profoundly influence receptor binding affinity, efficacy, selectivity, and functional outcomes.
The phenethylamine moiety (C~6~H~5~-CH~2~-CH~2~-) is a near-universal recognition element in ligands targeting G-protein coupled receptors (GPCRs) of the opioid family. In fentanyl and its vast array of analogs (>1400 described in scientific and patent literature ), the phenethyl group attached to the piperidine nitrogen engages in critical hydrophobic and van der Waals interactions within the orthosteric binding pocket of the μ-opioid receptor (MOR). Replacing the piperidine core, as seen in N-Phenethyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide, with a cyclopropanecarboxamide linked to a pyridinylmethyl group represents a significant structural departure. Nevertheless, the retention of the N-phenethyl group suggests a conserved element aimed at exploiting similar receptor recognition pathways observed in classical and novel synthetic opioids. This is corroborated by analogs like para-fluorofuranylfentanyl (N-(1-phenethylpiperidin-4-yl)-N-(4-fluorophenyl)furan-2-carboxamide) and ortho-isopropylfuranylfentanyl (N-(1-phenethylpiperidin-4-yl)-N-(2-isopropylphenyl)furan-2-carboxamide) , where modifications on the anilide ring or the introduction of heterocycles (furan) modulate potency and selectivity while retaining the critical phenethyl-piperidine or phenethyl-amide interaction framework.
The N-(pyridin-2-ylmethyl) substituent introduces a distinct hydrogen-bonding and polarity profile compared to traditional substituents on the amide nitrogen in opioid scaffolds. The pyridine nitrogen offers a potential hydrogen bond acceptor site. This feature aligns with emerging trends in fentanyl analog design exploring heterocyclic substitutions. Examples include compounds like N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide (CAS 1234908-47-4) , which shares the pyridinylmethyl and heteroaromatic methyl substitution pattern. While the specific pharmacological profile of N-Phenethyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide remains to be fully elucidated, the presence of the pyridinyl group suggests potential for:
Table 1: Structural Analogs Illustrating Key Modifications Relevant to N-Phenethyl-N-(Pyridin-2-ylmethyl)cyclopropanecarboxamide
Compound Name | Core Structure | Key Modifications | Relevance to Target Compound |
---|---|---|---|
para-Fluorofuranylfentanyl | Piperidine-4-yl Anilide | para-F-Phenyl ring, Furancarboxamide | Phenethyl recognition, Heterocyclic amide variation |
ortho-isopropylfuranylfentanyl | Piperidine-4-yl Anilide | ortho-iPr-Phenyl ring, Furancarboxamide | Phenethyl recognition, Steric bulk exploration |
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide | Cyclopropanecarboxamide | Pyridin-2-ylmethyl, Thiophen-3-ylmethyl | Pyridinylmethyl spacer, Heteroaromatic substitution |
Benzoylfentanyl | Piperidine-4-yl Anilide | Benzamide | Classical amide variation vs. cyclopropane constraint |
The cyclopropanecarboxamide unit is not merely a passive linker; it serves as a critical conformational constraint and steric influence that shapes the overall pharmacophore presentation. This distinguishes N-Phenethyl-N-(Pyridin-2-ylmethyl)cyclopropanecarboxamide from more flexible analogs and underlines its significance in modern medicinal chemistry design beyond opioid applications.
The cyclopropane ring imposes significant torsional strain and restricts rotation around the bonds connecting the carbonyl carbon to the ring and the ring to the adjacent atoms. This enforced three-dimensionality offers distinct advantages:
Evidence for the pharmacophoric value of cyclopropanecarboxamides comes from diverse therapeutic areas. For instance, derivatives like N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamides demonstrated potent inhibition of c-Met kinase (IC~50~ = 0.016 μM for compound 26a) and remarkable cytotoxicity against cancer cell lines (A549, H460, HT-29) [1]. The cyclopropanecarboxamide moiety was integral to this activity, with SAR studies indicating its superiority over other linkers like dihydropyridazinones. Similarly, 1-phenylcyclopropanecarboxamide derivatives exhibited distinct antiproliferative effects on U937 leukemia cells, attributed partly to the conformational constraint optimizing interactions with cellular targets .
Table 2: Impact of Cyclopropanecarboxamide Structure on Molecular Properties and Interactions
Molecular Descriptor | Impact of Cyclopropane Ring | Relevance to Receptor Binding |
---|---|---|
Conformational Flexibility | Severely Restricted (High Strain Energy) | Reduces entropic penalty upon binding; Presents pharmacophore rigidly |
Bond Angles & Lengths | C-C-C ~60° (vs. ~109.5° in sp³); Shorter C-C bonds | Unique steric footprint; Potential for strained interactions |
C-H Bond Character | Weakened, More Acidic (pseudo π-character) | Potential for weak hydrogen bonding (C-H···O/N) with receptor |
Lipophilicity (log P) | Cyclopropane slightly increases log P vs. open chain | Modulates membrane permeability and binding pocket complementarity |
Metabolic Susceptibility | Resistant to Oxidation (Strong Bonds) | Improved metabolic stability and pharmacokinetics |
The incorporation of the cyclopropanecarboxamide extends far beyond opioid receptor targeting. Its utility lies in its ability to act as a versatile, conformationally constrained bioisostere or linker within pharmacophores designed for diverse targets:
The synthesis routes for 1-phenylcyclopropanecarboxamide derivatives, involving α-alkylation of phenylacetonitriles with 1,2-dibromoethane followed by hydrolysis and amide coupling , provides a robust methodology applicable to generating diverse analogs of N-Phenethyl-N-(Pyridin-2-ylmethyl)cyclopropanecarboxamide. Optimization studies on this synthesis highlight factors like base choice (NaOH superior to KOH, K~2~CO~3~, Na~2~CO~3~), solvent (neat better than acetonitrile), temperature (60°C optimal), and phase-transfer catalysts (Tetra-n-butylammonium bromide, TBAB, significantly improves yield and reduces reaction time) . These synthetic insights are directly transferable to the efficient production of the target compound and its structural variants for SAR exploration.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1